

An In-depth Technical Guide to the Thermochemical Data of 1,4-Dithiane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dithiane

Cat. No.: B1222100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1,4-Dithiane** (CAS: 505-29-3), a sulfur-containing heterocyclic compound. The information presented herein is curated for professionals in research, chemical sciences, and pharmaceutical development who require accurate thermodynamic parameters for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes the associated workflows.

Core Thermochemical Data

The thermochemical properties of **1,4-Dithiane** are crucial for understanding its stability, reactivity, and phase behavior. The following tables summarize the most critical experimentally determined and computationally estimated data available in the literature.

Table 1: Enthalpies of Formation and Phase Change

This table presents the standard enthalpies of formation ($\Delta_f H^\circ$), sublimation ($\Delta_{sub} H^\circ$), and fusion ($\Delta_{fus} H^\circ$). It is important to note that while experimental data for phase change enthalpies are available, the standard enthalpy of formation for **1,4-Dithiane** is primarily reported from computational methods.

Property	State	Value (kJ/mol)	Method	Source
Standard Enthalpy of Formation (Δ_fH°)	Gas	39.29	Joback Method	[1] [2]
Standard Enthalpy of Sublimation ($\Delta_{sub}H^\circ$)	Solid to Gas	68.90	-	[2]
63.00	-	[2]		
Enthalpy of Fusion ($\Delta_{fus}H^\circ$)	Solid to Liquid	4.19	Joback Method	[2]

Table 2: Heat Capacity and Entropy of Fusion

This table provides data on the solid-phase heat capacity (C_p, solid) and the entropy of fusion ($\Delta_{fus}S$). These values are essential for calculating changes in enthalpy and entropy with temperature.

Property	Value	Units	Temperature (K)	Source
Solid Phase Heat Capacity (C_p, solid)	129.8	J/mol·K	300	[3]
Entropy of Fusion ($\Delta_{fus}S$)	56.20	J/mol·K	384.60	[2]

Table 3: Physical Properties

This table lists other relevant physical properties of **1,4-Dithiane**.

Property	Value	Units	Source
Molecular Weight	120.24	g/mol	[2]
Melting Point (T _{fus})	384.60 ± 0.20	K	[2]
Boiling Point (T _{boil})	472.70	K	[2]

Experimental Protocols

Accurate thermochemical data is contingent on precise and well-documented experimental methodologies. The following sections describe the standard protocols for determining the key thermochemical properties of compounds like **1,4-Dithiane**. While specific experimental details for **1,4-Dithiane** are not extensively published, the methodologies described are based on established techniques for similar organic sulfur compounds[\[4\]](#)[\[5\]](#).

Determination of Enthalpy of Combustion via Rotating Bomb Calorimetry

The standard enthalpy of formation of sulfur-containing organic compounds is typically derived from their standard enthalpy of combustion, which is measured using a rotating bomb calorimeter. This technique ensures that the sulfuric acid produced upon combustion is in a well-defined thermodynamic state.

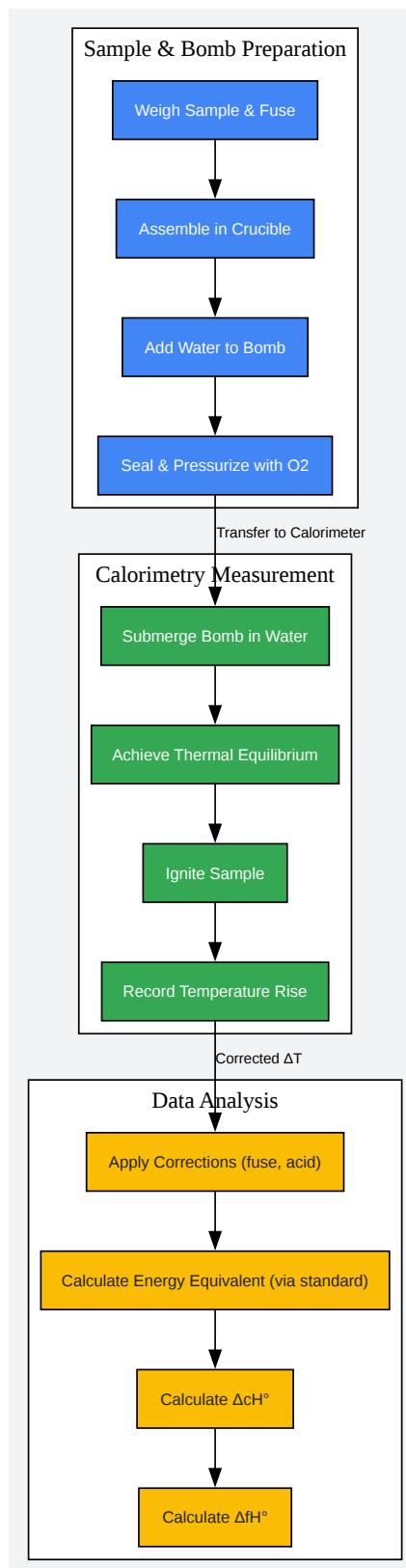
Protocol:

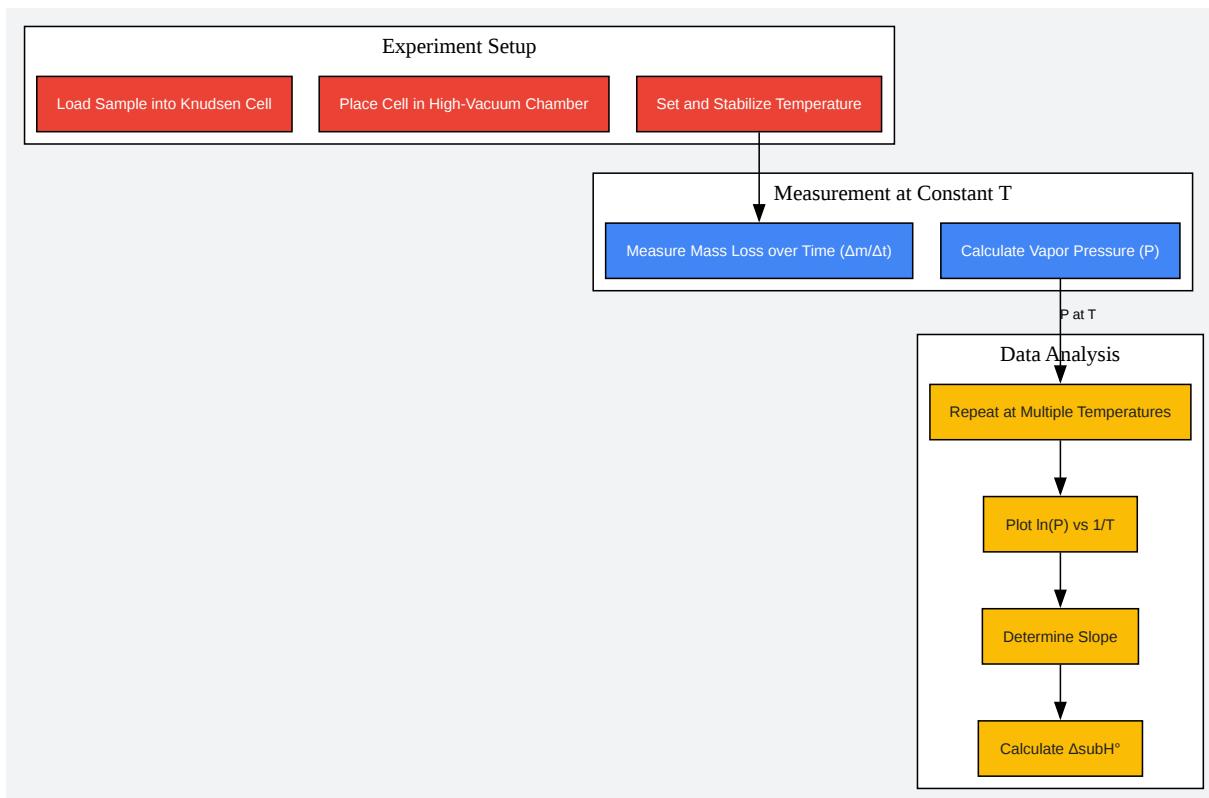
- **Sample Preparation:** A pellet of the sample (approximately 0.5-1.0 g) is accurately weighed and placed in a silica crucible. A cotton fuse wire is positioned to be in contact with the sample.
- **Bomb Assembly:** The crucible is placed inside a stainless-steel combustion bomb. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure the formation of a uniform sulfuric acid solution.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 3 MPa.

- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a calorimeter bucket. The calorimeter is assembled with a stirrer and a temperature-measuring device (e.g., a platinum resistance thermometer).
- Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure complete dissolution of the sulfur oxides into the water, forming a homogeneous sulfuric acid solution.
- Temperature Measurement: The temperature of the water in the calorimeter bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Data Analysis: The corrected temperature rise is used to calculate the gross heat of combustion. Corrections are applied for the heat of ignition and the heat of formation of nitric acid (from any residual nitrogen). The standard enthalpy of combustion is then calculated from the gross heat of combustion.
- Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

Determination of Enthalpy of Sublimation via Knudsen Effusion

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.


Protocol:


- Sample Preparation: The solid sample of **1,4-Dithiane** is placed in a Knudsen effusion cell, which is a small, thermostated container with a small orifice of known area.
- Apparatus Setup: The effusion cell is placed in a high-vacuum chamber. The temperature of the cell is precisely controlled and measured.

- Effusion Measurement: As the sample is heated, it sublimes, and the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time, typically using a high-precision microbalance.
- Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.
- Data Collection: The experiment is repeated at several different temperatures to obtain a set of vapor pressure versus temperature data.
- Enthalpy of Sublimation Calculation: The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the integrated form of the Clausius-Clapeyron equation: $\ln(P) = -\Delta_{\text{sub}}H^\circ/R * (1/T) + C$ where the slope is equal to $-\Delta_{\text{sub}}H^\circ/R$.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of the thermochemical properties of **1,4-Dithiane**.

[Click to download full resolution via product page](#)**Workflow for Determining Enthalpy of Combustion.**

[Click to download full resolution via product page](#)

Workflow for Determining Enthalpy of Sublimation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dithiane (CAS 505-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemeo.com [chemeo.com]
- 3. 1,4-Dithiane [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calorimetric and computational study of 1,4-dithiacyclohexane 1,1-dioxide (1,4-dithiane sulfone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of 1,4-Dithiane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222100#thermochemical-data-for-1-4-dithiane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com